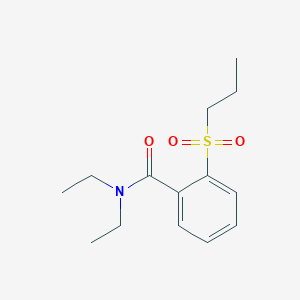![molecular formula C19H26N2OS B4446527 N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4446527.png)
N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]benzamide
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]benzamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. It was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, with researchers investigating its synthesis, mechanism of action, biochemical and physiological effects, as well as its potential as a cancer treatment.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood, but it is thought to work by stimulating the production of cytokines, which are small proteins that play a role in the immune response. Specifically, DMXAA has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, DMXAA has been shown to increase blood flow to tumors, which can improve the delivery of chemotherapy drugs to the tumor site. It has also been shown to increase the permeability of tumor blood vessels, which can enhance the uptake of chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined chemical structure, which makes it easy to study. However, DMXAA also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, it has been shown to have some toxicity in animal models, which may limit its use in clinical trials.
Direcciones Futuras
There are several future directions for research on DMXAA. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of DMXAA's potential as a combination therapy with other anti-cancer drugs. Finally, researchers are also interested in exploring the use of DMXAA in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
DMXAA is a synthetic compound that has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. DMXAA has several advantages for use in lab experiments, but also has some limitations. Future research on DMXAA will focus on developing new synthesis methods, investigating its potential as a combination therapy, and exploring its use in the treatment of other diseases.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-tumor properties. In vitro studies have shown that DMXAA can induce apoptosis, or programmed cell death, in a variety of cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models of cancer. In addition to its anti-tumor properties, DMXAA has also been investigated for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methylthiophen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-14-6-8-17(12-15(14)2)19(22)21(11-10-20(4)5)13-18-9-7-16(3)23-18/h6-9,12H,10-11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZUEHMOCASRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCN(C)C)CC2=CC=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4446444.png)

![5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446457.png)
![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4446464.png)

![N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B4446489.png)
![2-{2-[(2-chloro-6-fluorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4446499.png)
![8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione](/img/structure/B4446504.png)

![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4446517.png)

![2-(dimethylamino)-N-[3-(4-methoxyphenoxy)propyl]-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B4446530.png)
![N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4446539.png)
